
Benzamide, 2,4,6-trihydroxy-3-nitro-N-(4-phenoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 2,4,6-trihydroxy-3-nitro-N-(4-phenoxyphenyl)-: is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its benzamide core, substituted with hydroxyl, nitro, and phenoxy groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2,4,6-trihydroxy-3-nitro-N-(4-phenoxyphenyl)- typically involves multi-step organic reactions. One common method includes the nitration of a benzamide derivative followed by the introduction of hydroxyl groups through electrophilic substitution reactions. The phenoxy group is often introduced via nucleophilic aromatic substitution.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound has been studied for its potential as an inhibitor of specific enzymes. For example, derivatives of this compound have shown inhibitory effects on hepatitis C virus protease .
Medicine: The compound’s derivatives are explored for their antiviral properties, particularly against hepatitis C virus . Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of herbicides. Its ability to inhibit photosynthetic electron transport makes it effective in controlling weed growth .
作用机制
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, its derivatives inhibit the hepatitis C virus protease by binding to the active site of the enzyme, preventing the cleavage of viral polyproteins . In herbicidal applications, it disrupts photosynthetic electron transport by binding to the quinone-binding protein in the photosystem II complex .
相似化合物的比较
Benzamide, 2-nitro-: Shares the benzamide core but lacks the hydroxyl and phenoxy groups, resulting in different reactivity and applications.
Benzamide, 4-nitro-: Similar structure but with the nitro group in a different position, affecting its chemical properties and uses.
Benzamide, 2,4,6-trihydroxy-3-nitro-N-tridecyl-: Similar functional groups but with a longer alkyl chain, influencing its solubility and biological activity.
Uniqueness: Benzamide, 2,4,6-trihydroxy-3-nitro-N-(4-phenoxyphenyl)- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of hydroxyl, nitro, and phenoxy groups allows for diverse chemical transformations and applications in various fields.
属性
CAS 编号 |
129228-01-9 |
|---|---|
分子式 |
C19H14N2O7 |
分子量 |
382.3 g/mol |
IUPAC 名称 |
2,4,6-trihydroxy-3-nitro-N-(4-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H14N2O7/c22-14-10-15(23)17(21(26)27)18(24)16(14)19(25)20-11-6-8-13(9-7-11)28-12-4-2-1-3-5-12/h1-10,22-24H,(H,20,25) |
InChI 键 |
SWRNFRDSVOHRAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C(=C(C=C3O)O)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)

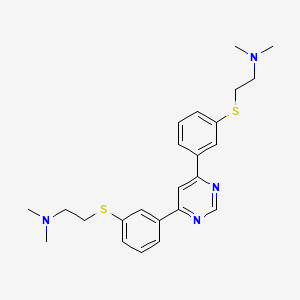
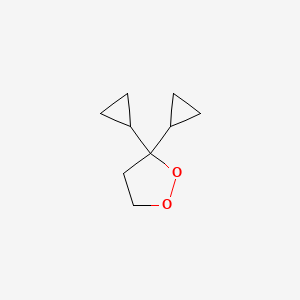
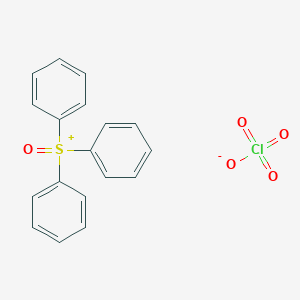
![3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate](/img/structure/B14285612.png)

![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14285623.png)
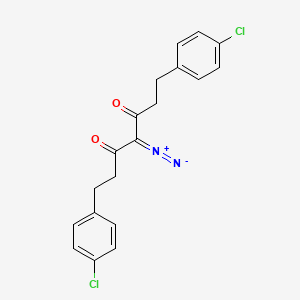
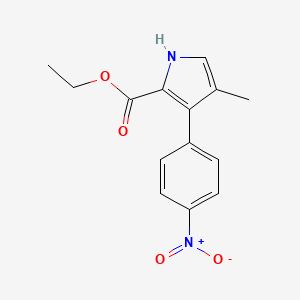
![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)
![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)
![2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14285667.png)
![Pyridine, 4-[2-(triphenylstannyl)ethyl]-](/img/structure/B14285668.png)
